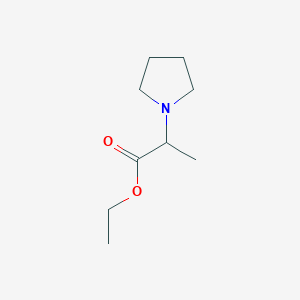

Ethyl 2-pyrrolidin-1-ylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

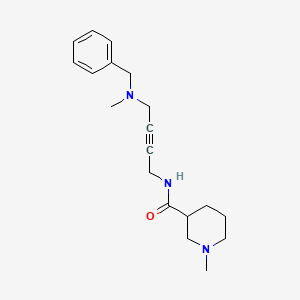

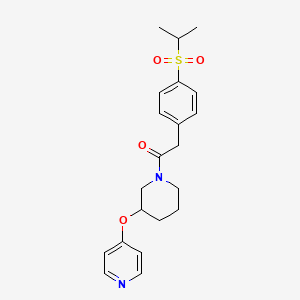

Ethyl 2-pyrrolidin-1-ylpropanoate is a chemical compound with the molecular formula C9H17NO2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate and similar compounds involves the use of N-carbamate-protected amino alcohols . The pyrrolidine ring is constructed from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 2-pyrrolidin-1-ylpropanoate is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in Ethyl 2-pyrrolidin-1-ylpropanoate contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

- Synthesis of Highly Functionalized Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate is utilized in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process demonstrates the potential of Ethyl 2-pyrrolidin-1-ylpropanoate derivatives in synthesizing complex nitrogen-containing rings, useful in various organic syntheses (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibition

- Corrosion Inhibition of Steel: Novel corrosion inhibitors derived from pyrrolidinone have been synthesized and tested for their efficiency in protecting steel in acidic environments. These derivatives demonstrate high inhibition efficiency, making them valuable for industrial applications where corrosion resistance is critical (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Material Science

- Protecting Group for Carboxylic Acids: 2-(Pyridin-2-yl)ethanol, closely related to Ethyl 2-pyrrolidin-1-ylpropanoate in terms of structural motifs, has been explored as a protecting group for carboxylic acids. It has shown potential in polymer chemistry for selective removal post-polymerization, suggesting related compounds could have similar applications (Elladiou & Patrickios, 2012).

Insecticidal Activity

- Venom of Australian Ants: Derivatives of Ethyl 2-pyrrolidin-1-ylpropanoate found in the venom of Australian ants of the genus Monomorium exhibit significant insecticidal activity. This discovery highlights the compound's potential for developing new insecticides (Jones, Blum, Andersen, Fales, & Escoubas, 2005).

Ionic Liquids and Conductivity

- Ionic Conductivity: Studies on ionic liquids involving pyrrolidinium cation derivatives suggest that Ethyl 2-pyrrolidin-1-ylpropanoate analogs could play a role in enhancing the ionic conductivity of these liquids, especially when doped with lithium salts. This application is crucial for developing advanced battery technologies (Martinelli et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl-2-pyrrolidinone, indicates that it is a combustible liquid that causes serious eye damage and may damage the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-pyrrolidin-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGPWEICKXUJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-pyrrolidin-1-ylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)

![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide](/img/structure/B2728484.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)

methanone](/img/structure/B2728488.png)

![N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2728491.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)